5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-4,8H,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRXXPMFPSECKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C3=NN=C(O3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazide Intermediates Using POCl₃
The most widely reported method involves the cyclodehydration of 2,3-dihydro-1-benzofuran-2-carbohydrazide (1 ) with phosphorus oxychloride (POCl₃). Adapted from protocols for naphthofuran-oxadiazole hybrids, this approach proceeds via a two-step mechanism:
- Formation of the hydrazide intermediate : 2,3-Dihydro-1-benzofuran-2-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which reacts with hydrazine hydrate to yield 1 (mp 188–189°C, IR ν: 3431 cm⁻¹ NH stretch).
- Cyclization with POCl₃ : Heating 1 with POCl₃ at 80°C for 4 hours induces intramolecular cyclization, forming the 1,3,4-oxadiazole ring. The reaction is quenched with NaHCO₃, yielding the target compound as a yellow solid (85% yield, mp 143–145°C).
Critical parameters :
- Stoichiometry : A 1:1.2 ratio of hydrazide to POCl₃ minimizes side reactions.
- Temperature control : Exceeding 85°C promotes decomposition, reducing yields to <60%.
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ cyclization | POCl₃, NaHCO₃ | 80°C, 4 h | 85 |
Oxidative Cyclization with Iodine-Based Reagents
Alternative routes employ iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to oxidize acylthiosemicarbazides. This method, optimized by El-Sayed et al., involves:
- Synthesis of acylthiosemicarbazide : 2,3-Dihydro-1-benzofuran-2-carboxylic acid is converted to the corresponding thiosemicarbazide (2 ) via reaction with thiosemicarbazide in ethanol.
- Oxidative cyclization : Treating 2 with iodine (1.2 equiv) in NaOH/ethanol at reflux for 6 hours forms the oxadiazole ring through desulfurization. The product is purified via recrystallization from ethanol (62–68% yield).
Advantages :
Limitations :
- Lower yields compared to POCl₃ methods.
- Requires strict pH control (pH 9–10) to prevent overoxidation.
Ultrasonic-Assisted Synthesis Methods
Recent advancements utilize ultrasonic irradiation to accelerate the cyclization step. Kowalewska et al. demonstrated that sonication at 40 kHz reduces reaction times from 5 hours to 2 hours for analogous furan-oxadiazole systems. Applied to 5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine, this method involves:
- Hydrazide preparation : As described in Section 1.
- Ultrasonic cyclization : Irradiating a mixture of 1 and acetic anhydride at 60°C under nitrogen, yielding the product in 78% efficiency.
Key benefits :
Characterization and Analytical Data
Spectroscopic validation :
- ¹H NMR (DMSO-d₆): δ 7.52–7.63 (m, 4H, dihydrobenzofuran-H), 6.73 (s, 1H, oxadiazole-H), 5.22 (br s, 2H, NH₂).
- IR : Peaks at 3270 cm⁻¹ (NH₂), 1640 cm⁻¹ (C=O hydrazide precursor), absent in final product.
- LC-MS : m/z 245 [M + H]⁺, consistent with molecular formula C₁₁H₁₁N₃O₂.
Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of 143–145°C with no decomposition below 250°C.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzofuran-oxadiazole compounds .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and hydrazides. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by disrupting DNA integrity .
Antidiabetic Properties
Research has indicated that oxadiazole derivatives exhibit significant anti-diabetic activity. For example, studies using genetically modified models like Drosophila melanogaster showed that certain oxadiazole compounds could effectively lower glucose levels . This suggests potential applications in managing diabetes through novel therapeutic agents.
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazoles are also noteworthy. Compounds in this class have been shown to inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected 1,3,4-Oxadiazol-2-amine Derivatives
*GP = Growth Percent (cytotoxicity assays).
Key Observations:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro in [1]) enhance hydrogen-bond acceptor capacity, critical for enzyme inhibition. The dihydrobenzofuran group in the target compound may offer moderate electron-donating effects due to its oxygen atom, balancing binding and solubility .
- Hybrid Systems : Compounds like 5-(5-indolyl-pyrrolopyridinyl) (Compound 2, [4]) demonstrate that fused aromatic systems improve target affinity. The dihydrobenzofuran’s bicyclic structure could mimic such hybrid systems.
- Thione vs. Amine: Replacement of the amine with a thione (e.g., Compound 3, [4]) increases lipophilicity but may reduce hydrogen-bond donor capacity, highlighting the amine’s importance in target interactions.
Biological Activity
The compound 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are five-membered heterocycles known for their pharmacological significance, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing key findings from various studies and presenting relevant data.
Molecular Formula
- C : 12
- H : 12
- N : 4
- O : 1
Structural Representation
The compound features a benzofuran moiety attached to an oxadiazole ring, which is critical for its biological activity. The presence of the oxadiazole ring contributes to its ability to interact with various biological targets.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds in this class have shown inhibitory effects against multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 |
| MCF-7 (Breast Cancer) | 20.5 |
| A549 (Lung Cancer) | 18.7 |
These results suggest that This compound could be a promising candidate for further development as an anticancer agent .
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have been extensively studied. A recent review highlighted that several compounds within this family displayed potent activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 60 |
| Pseudomonas aeruginosa | 70 |
These findings indicate that the compound may possess significant antibacterial effects, making it a candidate for treating bacterial infections .
Anti-inflammatory Effects
Oxadiazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit key inflammatory mediators such as COX enzymes and cytokines. This suggests potential applications in treating inflammatory diseases .
Study on Anticancer Activity
In a study assessing the anticancer effects of various oxadiazole derivatives, it was found that modifications to the benzofuran structure significantly enhanced cytotoxicity against cancer cell lines. The study reported that derivatives similar to This compound exhibited IC50 values ranging from 10 to 25 µM across different cancer types .
Study on Antibacterial Activity
Another investigation focused on the antibacterial efficacy of oxadiazole derivatives against resistant strains of bacteria. The results demonstrated that certain modifications led to lower MIC values compared to standard antibiotics, indicating a potential role in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates with POCl₃ as a cyclizing agent under reflux conditions. For example, analogous 1,3,4-oxadiazole derivatives were synthesized by reacting carboxylic acid derivatives with thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment for precipitation . Optimization may include varying catalysts (e.g., POCl₃ vs. polyphosphoric acid), temperature gradients (70–110°C), and solvent systems (e.g., DMSO/water mixtures for recrystallization) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural confirmation, as demonstrated in studies of related oxadiazole and thiadiazole derivatives . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent integration and electronic environments.
- Mass spectrometry (ESI-MS) for molecular ion validation.
- FT-IR to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with oxadiazole bioactivity trends, such as:
- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ quantification) .
- Anticancer potential : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with dose-response profiling .
- Enzyme inhibition : Molecular docking against target proteins (e.g., COX-2, α-glucosidase) to guide experimental validation .
Advanced Research Questions
Q. How can computational methods enhance the design of novel derivatives with improved bioactivity?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for orbital energy analysis) and machine learning to predict reactivity and bioactivity. For instance, ICReDD’s approach combines reaction path searches using quantum calculations with experimental data feedback loops to optimize conditions and reduce trial-and-error timelines .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies by:
- Modifying substituents on the benzofuran or oxadiazole moieties.
- Comparing logP values (lipophilicity) and hydrogen-bonding capacity to correlate with membrane permeability and target binding .
- Validating hypotheses using isosteric replacements (e.g., oxadiazole vs. thiadiazole) to assess electronic and steric effects .
Q. How does crystallographic data inform mechanistic understanding of this compound’s interactions?
- Methodological Answer : X-ray crystallography reveals bond-length distortions (e.g., C–C mean deviation = 0.006 Å in related structures) and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that influence stability and binding. For example, crystal packing in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine highlights halogen bonding’s role in supramolecular assembly .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Address scalability issues by:
- Optimizing solvent systems (e.g., switching from DMSO to ethanol/water for greener recrystallization).
- Implementing inline PAT (Process Analytical Technology) tools like HPLC-MS for real-time purity monitoring.
- Referencing CRDC guidelines for reactor design (e.g., RDF2050112 on reaction fundamentals) to ensure consistent mixing and temperature control .
Q. How do structural modifications (e.g., oxadiazole vs. thiadiazole) impact biological and physicochemical properties?
- Methodological Answer : Replace the oxygen atom in oxadiazole with sulfur (thiadiazole) to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
